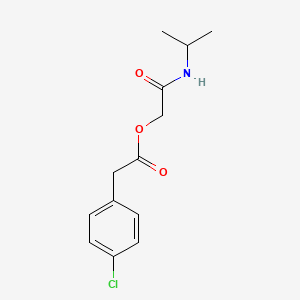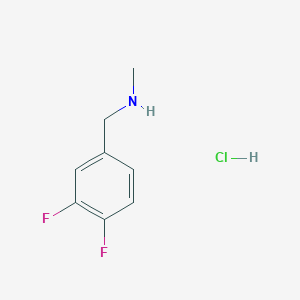![molecular formula C18H18N2O3 B2505878 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 335222-91-8](/img/structure/B2505878.png)
7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Practical Synthesis Analysis
The synthesis of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is not directly detailed in the provided papers. However, a related compound, 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, has been synthesized through a new process that is both efficient and safe. This process is significant as it avoids the use of hazardous reagents like diazomethane, which were employed in earlier methods. The synthesis described could potentially be adapted for the synthesis of this compound by modifying the functional groups attached to the quinoline core .
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of a related compound, 7H-Naphtho[1,8-gh]quinolin-7-one, has been studied. The NMR spectra of related compounds revealed a rapid interchange between two equivalent α-enone structures. This phenomenon is akin to the formation of carboxylic acid dimers or hydrogen difluoride ions. Such structural dynamics might also be relevant to the molecular structure analysis of this compound, particularly in understanding its electronic and steric properties .
Chemical Reactions Analysis
The chemical reactions involving the quinoline derivatives are not directly discussed in the provided papers. However, the synthesis methods suggest that the quinoline core can undergo various reactions to append different functional groups. The practical synthesis of the related quinoline derivative implies that the core structure is amenable to modifications, which could include nucleophilic substitutions or additions, particularly at positions activated by the methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not described in the provided papers. Nonetheless, the properties of quinoline derivatives generally include good solubility in organic solvents and the ability to form stable crystalline structures. The presence of methoxy groups would likely influence the compound's electron distribution, potentially affecting its reactivity and interaction with biological targets. The synthesis and structural analysis of related compounds provide a foundation for inferring the properties of this compound, such as its potential as a pharmaceutical intermediate .
Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
Quinoline derivatives, including those structurally similar to 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, have been identified as effective anticorrosive agents for metallic surfaces. These derivatives exhibit good effectiveness against metallic corrosion due to their ability to adsorb and form stable chelating complexes with metallic atoms through coordination bonding. This property is enhanced by polar substituents like methoxy and amino groups, which contribute to their high electron density, essential for the formation of these complexes (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection and Immunomodulation
Compounds structurally related to this compound have shown potential in neuroprotection and immunomodulation. The metabolism of tryptophan, for instance, involves kynurenines, with quinolinic acid acting as an NMDA receptor agonist and neurotoxin, while kynurenic acid serves as a neuroprotectant and NMDA receptor antagonist. This balance between neurotoxic and neuroprotective effects plays a significant role in neurological disorders, suggesting a potential area for the application of quinoline derivatives in neuroprotection (Vámos et al., 2009).
Anticancer and Antimicrobial Activities
Quinoline and its derivatives, including those structurally similar to this compound, have been extensively studied for their anticancer and antimicrobial properties. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids, showcasing significant bioactivities. Quinoline alkaloids like quinine and camptothecin have laid the groundwork for antimalarial and anticancer drug development, respectively, indicating the potential of quinoline derivatives in medical and pharmaceutical fields (Shang et al., 2018).
Eigenschaften
IUPAC Name |
7-methoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-7-4-14(5-8-15)19-11-13-9-12-3-6-16(23-2)10-17(12)20-18(13)21/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKCXCPWUFLTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)


methylene]malononitrile](/img/structure/B2505805.png)

methane](/img/structure/B2505813.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)
